![molecular formula C14H12ClNO2 B2788736 4-(3-Chloro-4-methoxybenzoyl)aniline CAS No. 106840-55-5](/img/structure/B2788736.png)
4-(3-Chloro-4-methoxybenzoyl)aniline
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Description
Mechanism of Action
Target of Action
It is known that aniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Aniline derivatives are known to undergo various chemical reactions, such as N-alkylation . In these reactions, the aniline derivative interacts with its target, leading to changes in the target’s structure and function .
Biochemical Pathways
For instance, some aniline derivatives are involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The properties of aniline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Chloro-4-methoxybenzoyl)aniline. These factors can include temperature, pH, and the presence of other substances that can interact with the compound .
properties
IUPAC Name |
(4-aminophenyl)-(3-chloro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-4-10(8-12(13)15)14(17)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJHCTDSRMYHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxybenzoyl)aniline |
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